
5-hydroxy-3-(4-methoxyphenyl)-7-((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sissotrin, also known as Biochanin A 7-O-glucoside, is a naturally occurring isoflavonoid glycoside. It is primarily found in plants such as chickpeas (Cicer arietinum) and red clover (Trifolium pratense). Sissotrin is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
Sissotrin can be synthesized through the glucosylation of Biochanin A. One method involves the use of a glucosyltransferase enzyme, which catalyzes the transfer of a glucose moiety to Biochanin A under optimal conditions (30°C, pH 7.5, and 10 mM magnesium ions) . Another approach involves microbial glycosylation using filamentous fungi such as Absidia coerulea, which can convert Biochanin A to Sissotrin .
Industrial Production Methods
Industrial production of Sissotrin typically involves the extraction and purification from natural sources. The process includes solvent extraction, crystallization, and drying to obtain the final product . Advances in biotechnological methods, such as enzyme-based production, are also being explored for large-scale synthesis .
化学反応の分析
Types of Reactions
Sissotrin undergoes various chemical reactions, including nitration and acetylation. Nitration of Sissotrin can produce derivatives such as 6-nitrobiochanin A and 8-nitrobiochanin A, while acetylation can yield 2",3",4",6"-tetraacetylsissotrin .
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.
Acetylation: Acetic anhydride and a catalyst such as pyridine are commonly used.
Major Products
Nitration: Produces nitro derivatives like 6-nitrobiochanin A and 8-nitrobiochanin A.
Acetylation: Produces acetylated derivatives such as 2",3",4",6"-tetraacetylsissotrin.
科学的研究の応用
Sissotrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. .
Industry: Used in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
Sissotrin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell membranes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Sissotrin is structurally similar to other isoflavonoid glycosides such as genistin, daidzin, and ononin. it is unique due to its specific glucosylation at the 7-O position of Biochanin A . This structural difference contributes to its distinct biological activities and potential health benefits .
List of Similar Compounds
Genistin: An isoflavonoid glycoside derived from genistein.
Daidzin: An isoflavonoid glycoside derived from daidzein.
Ononin: An isoflavonoid glycoside derived from formononetin.
特性
分子式 |
C22H22O10 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC名 |
5-hydroxy-3-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22?/m1/s1 |
InChIキー |
LFEUICHQZGNOHD-SQGFOMTPSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


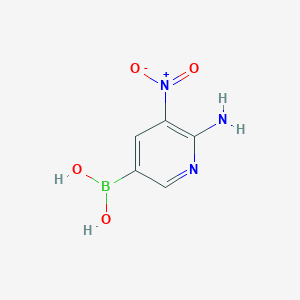
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
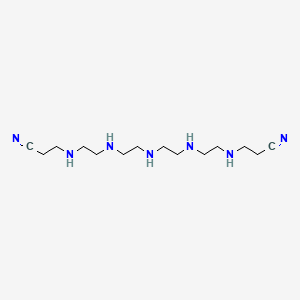
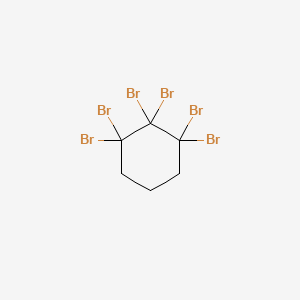
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
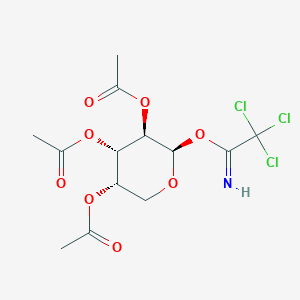
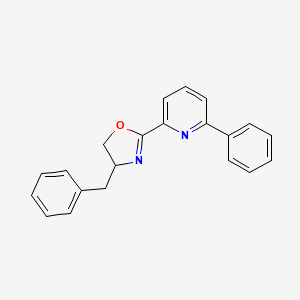

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
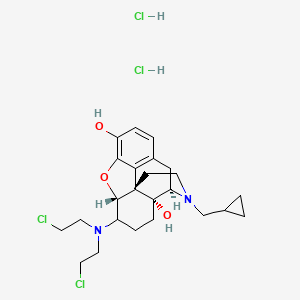
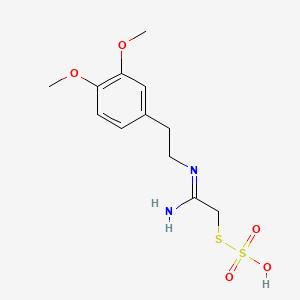
![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
